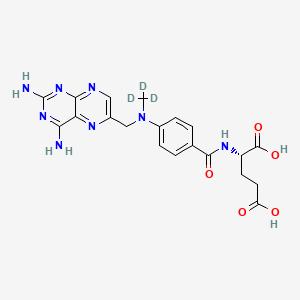
Dichloroethoxyoxovanadium (V)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dichloroethoxyoxovanadium (V) is an organometallic compound with the chemical formula VOCl2(OC2H5). It is a derivative of vanadium, a transition metal known for its diverse oxidation states and catalytic properties.
Méthodes De Préparation
Dichloroethoxyoxovanadium (V) can be synthesized through several methods. One common synthetic route involves the reaction of vanadium oxide with triethoxysilane in carbon tetrachloride, resulting in the formation of VOCl2(OC2H5)3 . Another method involves the reaction of chlorinated vanadate with alcohol to produce the desired compound . These methods typically require controlled reaction conditions, including specific temperatures and solvents, to ensure the successful formation of the compound.
Analyse Des Réactions Chimiques
Dichloroethoxyoxovanadium (V) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is commonly used as a catalyst in organic synthesis, particularly in oxidation reactions . For example, it can catalyze the oxidation of alcohols to aldehydes or ketones under mild conditions. Common reagents used in these reactions include hydrogen peroxide and tert-butyl hydroperoxide. The major products formed from these reactions depend on the specific substrates and reaction conditions employed.
Applications De Recherche Scientifique
Dichloroethoxyoxovanadium (V) has several scientific research applications. In chemistry, it is used as a catalyst for various organic transformations, including olefin oligomerization and epoxide cycloaddition . In biology, it has been studied for its potential as an enzyme inhibitor and its interactions with biological molecules. In medicine, vanadium compounds, including dichloroethoxyoxovanadium (V), are being explored for their potential therapeutic effects, such as antidiabetic and anticancer properties . In industry, it is used in the production of fine chemicals and as a catalyst in polymerization reactions.
Mécanisme D'action
The mechanism of action of dichloroethoxyoxovanadium (V) involves its ability to interact with various molecular targets and pathways. As a catalyst, it facilitates chemical reactions by providing an alternative reaction pathway with lower activation energy. In biological systems, it can interact with enzymes and other proteins, potentially inhibiting their activity or altering their function . The specific molecular targets and pathways involved depend on the particular application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Dichloroethoxyoxovanadium (V) can be compared with other vanadium compounds, such as oxovanadium (IV) and dioxovanadium (V) complexes. These compounds share similar catalytic properties but differ in their oxidation states and ligand environments . For example, oxovanadium (IV) complexes are often used as catalysts in oxidation reactions, while dioxovanadium (V) complexes are employed in olefin oligomerization . The unique combination of ligands in dichloroethoxyoxovanadium (V) provides distinct reactivity and selectivity compared to other vanadium compounds.
Similar Compounds
- Oxovanadium (IV) complexes
- Dioxovanadium (V) complexes
- Vanadium pentoxide (V2O5)
- Vanadium dioxide (VO2)
- Vanadium sesquioxide (V2O3)
These compounds exhibit various oxidation states and coordination environments, contributing to their diverse chemical and catalytic properties .
Propriétés
IUPAC Name |
2,2-dichloroethanol;oxovanadium(2+) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4Cl2O.O.V/c3-2(4)1-5;;/h2,5H,1H2;;/q;;+2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJXQDWMYQOVJSQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(Cl)Cl)O.O=[V+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4Cl2O2V+2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20724771 |
Source


|
| Record name | 2,2-dichloroethanol;oxovanadium(2+) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20724771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.90 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1801-77-0 |
Source


|
| Record name | 2,2-dichloroethanol;oxovanadium(2+) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20724771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-((4aR,6S,7R,8R,8aS)-8-(benzyloxy)-6-(4-methoxyphenoxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)isoindoline-1,3-dione](/img/structure/B1148292.png)





![ethyl [(1S)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl]methanesulfonate](/img/structure/B1148307.png)
![2-[4-(1,3,4-Oxadiazol-2-Yl)Phenoxy]Acetamidoxime](/img/structure/B1148309.png)
![N~1~,N~1~-Bis{3-[(dimethoxymethyl)silyl]propyl}ethane-1,2-diamine](/img/structure/B1148313.png)
![(4Z)-4-[(3-butyl-1,1-dimethylbenzo[e]indol-3-ium-2-yl)methylidene]-2-[(E)-(3-butyl-1,1-dimethylbenzo[e]indol-2-ylidene)methyl]-3-oxocyclobuten-1-olate](/img/structure/B1148315.png)

